2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3Cl2F3O It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorotoluene.
Oxidation: The final step involves the oxidation of the methyl group to an aldehyde using an oxidizing agent like chromium trioxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: 2,6-Dichloro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-4-(trifluoromethyl)benzaldehyde
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGUWRKKZYYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564106 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-52-2 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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